molecular formula C11H11N3OS B7772613 6-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-4-one

6-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-4-one

Cat. No.: B7772613
M. Wt: 233.29 g/mol
InChI Key: UEBMPZNUJVXRMW-UHFFFAOYSA-N
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Description

6-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-4-one is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.

    Methylsulfanylmethyl Substitution: The methylsulfanylmethyl group is introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions to form dihydropyridine and dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine and dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-4-one: can be compared with other pyridine and pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-16-7-8-6-10(15)14-11(13-8)9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBMPZNUJVXRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=O)N=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC1=CC(=O)N=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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